Methyl 6-bromo-2-cyano-3-methoxyphenylacetate
Overview
Description
Methyl 6-bromo-2-cyano-3-methoxyphenylacetate is a chemical compound with the following properties:
- Chemical Formula : C<sub>11</sub>H<sub>10</sub>BrNO<sub>3</sub>
- Molecular Weight : 284.11 g/mol
- CAS Number : 1806853-16-6
- Appearance : Solid
Molecular Structure Analysis
The molecular structure of Methyl 6-bromo-2-cyano-3-methoxyphenylacetate consists of the following functional groups:
- Bromine (Br) attached to the aromatic ring
- Cyano (CN) group at position 2
- Methoxy (OCH<sub>3</sub>) group at position 3
- Phenylacetate moiety
Chemical Reactions Analysis
While specific reactions involving this compound are scarce, it likely participates in typical organic transformations such as esterification, nucleophilic substitution, and aromatic substitution.
Physical And Chemical Properties Analysis
- Melting Point : Not available
- Solubility : Soluble in organic solvents (e.g., acetone, methanol)
- Stability : Store in a cool, dry place away from direct sunlight and incompatible materials.
Safety And Hazards
- Combustibility : Classified as a combustible solid (Storage Class Code 11).
- Flash Point : Not applicable.
- Safety Precautions : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.
Future Directions
Research avenues for Methyl 6-bromo-2-cyano-3-methoxyphenylacetate include:
- Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.
- Synthetic Routes : Develop efficient synthetic methods.
- Structural Elucidation : Determine crystal structures and conformations.
Please note that the information provided here is based on available data, and further studies are essential to fully understand the compound’s properties and applications. For more detailed analysis, consult relevant scientific literature12.
properties
IUPAC Name |
methyl 2-(6-bromo-2-cyano-3-methoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-10-4-3-9(12)7(8(10)6-13)5-11(14)16-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTAJWAXNKPGEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)CC(=O)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-2-cyano-3-methoxyphenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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